(2-Methoxy-phenylamino)-phenyl-acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
60561-73-1 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-2-phenylacetic acid |
InChI |
InChI=1S/C15H15NO3/c1-19-13-10-6-5-9-12(13)16-14(15(17)18)11-7-3-2-4-8-11/h2-10,14,16H,1H3,(H,17,18) |
InChI Key |
PDUDOAVLOFDXSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Contextualizing Substituted Phenylamino Acetic Acid Derivatives in Organic and Medicinal Chemistry
Substituted phenylamino-acetic acid derivatives represent a significant class of compounds in the fields of organic and medicinal chemistry. The core structure, which features a phenylacetic acid moiety linked to a substituted aniline, provides a versatile scaffold for the development of new chemical entities.
Phenylacetic acid itself is a well-known compound used in the synthesis of various pharmaceuticals, including penicillin G and diclofenac (B195802). wikipedia.org Its derivatives are explored for a wide range of biological activities, such as antibacterial, analgesic, and virucidal properties. researchgate.net The introduction of an amino group connecting to another phenyl ring, creating a diphenylamine-like structure, further expands the chemical space and potential for biological interactions. Methods for preparing 2-(phenylamino)phenylacetic acid derivatives often involve multi-step syntheses, including chloroacetylation of a substituted diphenylamine, followed by intramolecular cyclization and subsequent hydrolysis. google.com
The 2-phenethylamine motif, a related structure, is found in many naturally occurring and synthetic compounds with significant therapeutic applications, targeting a variety of receptors and enzymes. mdpi.com This highlights the general importance of the phenyl and amino functionalities in molecular design for biological targets. The investigation of substituted phenylamino-acetic acid derivatives is therefore a logical progression in the search for new therapeutic agents.
Rationale for Investigating Novel Phenylacetic Acid Scaffolds with Amino and Methoxy Substituents
The specific substitution pattern of (2-Methoxy-phenylamino)-phenyl-acetic acid, with an amino group and a methoxy (B1213986) group, provides a compelling rationale for its investigation. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and its potential interactions with biological targets.
The methoxy group is a prevalent substituent in many natural products and approved drugs. nih.gov Its inclusion in drug molecules is often driven by the beneficial effects it can have on ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net When attached to an aromatic ring, the methoxy group can render the ring electron-rich and can participate in various molecular interactions, including lipophilic and van der Waals interactions within protein pockets. tandfonline.com It is considered a non-lipophilic substituent that can potentially enhance ligand-protein binding and potency. tandfonline.com However, the number of methoxy groups is a consideration, as an increased number may lead to higher metabolic oxidation. tandfonline.com
Overview of Research Paradigms Applied to Analogous Chemical Entities
Exploration of Diverse Chemical Reaction Pathways for the Phenylamino-Acetic Acid Core
The construction of the N-aryl-α-amino acid scaffold, the core of this compound, can be achieved through several powerful synthetic transformations. The most prominent among these are the Buchwald-Hartwig amination, the Ugi multicomponent reaction, and the Strecker synthesis.
The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for the formation of carbon-nitrogen bonds. wikipedia.orgmdpi.com This palladium-catalyzed cross-coupling reaction allows for the direct N-arylation of amino acid esters with aryl halides or triflates. wikipedia.orgmdpi.com In the context of synthesizing this compound, a plausible route involves the coupling of an ester of phenylglycine with 2-methoxyphenyl halide or triflate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. wikipedia.org
Another powerful tool for accessing α-amino acid derivatives is the Ugi four-component reaction (U-4CR) . This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide product. nih.govnih.gov For the synthesis of a precursor to this compound, benzaldehyde (B42025), 2-methoxyaniline, a carboxylic acid, and an isocyanide could be employed. nih.gov The resulting product can then be further manipulated to yield the desired amino acid. The Ugi reaction is known for its high atom economy and the ability to rapidly generate molecular diversity. nih.gov
The Strecker synthesis is a classic method for the preparation of α-amino acids, starting from an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. google.com To synthesize an N-aryl amino acid like the target compound, a modified Strecker reaction using a pre-formed imine from benzaldehyde and 2-methoxyaniline, followed by the addition of a cyanide source and subsequent hydrolysis of the resulting α-aminonitrile, would be a viable pathway.
A patent describes a general method for preparing 2-(phenylamino)phenylacetic acid derivatives which involves the chloroacetylation of a substituted diphenylamine, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired acid. nih.gov This approach highlights an alternative strategy starting from a pre-formed diarylamine.
Stereoselective and Regioselective Synthesis Strategies for Substituted Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound and its analogues is of paramount importance.
Stereoselective synthesis can be achieved through various strategies. In the context of the Buchwald-Hartwig amination, the use of chiral phosphine ligands can induce asymmetry in the product. wikipedia.org For the Strecker synthesis, employing a chiral amine auxiliary can lead to the diastereoselective formation of the α-aminonitrile intermediate, which can then be converted to the enantiomerically enriched amino acid. google.com Asymmetric catalytic versions of the Strecker reaction have also been developed.
For the synthesis of substituted derivatives, regioselectivity becomes a key consideration, particularly when dealing with substrates bearing multiple reactive sites. For instance, in the synthesis of analogues derived from substituted aminophenols, selective N-arylation over O-arylation is crucial. The choice of catalyst system can significantly influence the regiochemical outcome. For example, copper-based catalysts have been shown to selectively promote the N-arylation of 2-aminophenol. rsc.org The reaction conditions, including the solvent and base, also play a critical role in controlling regioselectivity. A study on the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines highlights a metal-free approach involving a nih.govnih.gov-sigmatropic rearrangement. beilstein-journals.org
Green Chemistry Principles in the Derivatization of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of this compound and its analogues, several green approaches can be considered.
One key aspect is the choice of solvent . Traditional cross-coupling reactions often utilize hazardous solvents like toluene (B28343) or dioxane. atlanchimpharma.com Recent research has explored the use of more environmentally benign solvents for the Buchwald-Hartwig amination, including 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water, using micellar catalysis. nih.gov The use of magnetized distilled water has also been reported as a green solvent for the N-arylation of secondary amines. nih.gov
Catalyst selection and loading also fall under the umbrella of green chemistry. The use of highly efficient catalysts that can operate at low loadings reduces the amount of precious metal waste. Furthermore, the development of transition-metal-free synthetic methods is a significant goal. For example, a metal-free, base-induced aryl amination of aryl halides has been reported for the synthesis of N-aryl amino acids. mdpi.com
Atom economy is another important green chemistry metric. Multicomponent reactions like the Ugi reaction are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. nih.gov Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of amino acids. beilstein-journals.org
Process Optimization and Scalability Considerations for Research Applications
The transition of a synthetic route from a laboratory-scale procedure to a scalable process for research applications requires careful optimization of various parameters. For the synthesis of this compound, particularly via the Buchwald-Hartwig amination, several factors need to be considered.
Catalyst and ligand selection is paramount for achieving high yields and turnover numbers, which are crucial for scalability. The use of pre-formed palladium catalysts can offer better reproducibility and activity. The reaction conditions , including temperature, reaction time, and the nature and stoichiometry of the base, must be fine-tuned to maximize product formation and minimize side reactions.
Work-up and purification procedures are also critical for scalability. Developing a process that avoids tedious chromatographic purification is highly desirable. Crystallization-induced asymmetric transformations, where the desired diastereomer selectively precipitates from the reaction mixture, can be a powerful tool for both purification and stereochemical control on a larger scale.
The safety profile of the reagents and solvents used is another important consideration for any scale-up operation. The development of robust and scalable synthetic routes is essential for providing sufficient quantities of this compound and its analogues for further biological evaluation and other research applications. rsc.org
Rational Design Principles for Modulating Biological Recognition and Interactions
The rational design of derivatives based on the this compound core is guided by principles established from the study of related NSAIDs, such as diclofenac (B195802) and mefenamic acid. The primary goal is to optimize interactions with the target protein, often the COX-2 enzyme, to achieve high potency and selectivity, which can lead to a better therapeutic profile. mdpi.com
Key structural features essential for the activity of this class of compounds include:
An Acidic Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes. It typically forms a key ionic interaction with a positively charged arginine residue (Arg120 in COX-1, Arg513 in COX-2) at the top of the enzyme's active site channel. nih.gov Replacing this group often leads to a significant reduction in activity, although isosteric replacements like tetrazoles can sometimes retain biological function. pharmacy180.com
A Non-coplanar Diarylamine Core: The two phenyl rings are not in the same plane. This twisted conformation is dictated by the substituents on the rings and is critical for fitting into the three-dimensional space of the enzyme's binding pocket. nih.gov The NH-bridge is considered essential; replacing it with other linkers like -O-, -S-, or -CH2- significantly diminishes activity, highlighting its role in maintaining the optimal conformation and potentially forming hydrogen bonds. pharmacy180.com
Substituents on the Phenyl Rings: Substituents on both the anthranilic acid-like ring and the N-phenyl ring are used to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and shape. These modifications influence binding affinity, selectivity between COX isoforms (COX-1 and COX-2), and pharmacokinetic properties. nih.gov For instance, halogen substitutions on the phenoxy ring of related (phenoxyphenyl)acetic acids were found to enhance anti-inflammatory activity. nih.gov
The design strategy often involves creating a molecule that can exploit the differences between the COX-1 and COX-2 active sites. The COX-2 active site is slightly larger and has a side pocket, which can be occupied by bulky substituents on the drug molecule, leading to selective inhibition. mdpi.comnih.gov
Systematic Derivatization Approaches to Explore Pharmacophoric Requirements
To explore the structure-activity relationships (SAR) of the this compound scaffold, medicinal chemists employ systematic derivatization strategies. This involves synthesizing a library of related compounds where specific parts of the molecule are methodically altered.
Common synthetic approaches for this class of compounds often start from substituted anilines and halo-benzoic acids via metal-catalyzed cross-coupling reactions, like the Ullmann condensation. pharmacy180.com A general method for producing 2-(phenylamino)phenylacetic acid derivatives involves the chloroacetylation of a substituted diphenylamine, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired acid. d-nb.info
Systematic derivatization typically focuses on three main areas of the molecule:
The N-Phenyl Ring: This ring is a primary site for modification. A variety of substituents (e.g., alkyl, halogen, nitro, methoxy (B1213986) groups) are introduced at different positions (ortho, meta, para) to probe their effect on activity and selectivity. For example, in the parent fenamate series, 2',3'-disubstitution on this ring was found to be effective. pharmacy180.com The introduction of a 2-methoxy group, as in the title compound, is a specific modification designed to explore the steric and electronic effects at this position.
The Phenylacetic Acid Ring: While substitution on this ring is generally found to reduce activity in the related fenamate series, it can be explored to fine-tune properties. pharmacy180.com
The Acetic Acid Side Chain: The carboxylic acid is generally considered essential. However, it can be esterified to create prodrugs or converted to amides to explore interactions with different regions of the target or to modify the compound's pharmacokinetic profile. nih.gov
These systematic modifications allow researchers to build a comprehensive understanding of which chemical features are necessary for biological activity (the pharmacophore) and which can be altered to improve potency, selectivity, and drug-like properties.
Positional and Electronic Effects of Substituents on Molecular Function
The type and position of substituents on the this compound scaffold have profound effects on its biological function. These effects are primarily electronic and steric in nature.
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) alter the electron density of the aromatic rings and the acidity (pKa) of the carboxylic acid group. These changes can influence the strength of interactions with the biological target. For instance, in a series of anthranilic acid sulfonamides, a nitro group (electron-withdrawing) at the 4'-position resulted in the highest cytotoxicity against a cancer cell line. nih.gov
Steric and Conformational Effects: The size and position of substituents, particularly at the ortho positions of the phenyl rings, dictate the dihedral angle between the two rings. This angle is a critical determinant of how the molecule fits into the enzyme's active site. nih.gov A bulky substituent at the 2'-position, such as the methoxy group in the title compound, would be expected to significantly influence this angle and thus affect binding affinity. In a study of anthranilic acid derivatives as potential inhibitors of the FUBP1 protein, a 2-methoxyphenyl substituent was found to be important for activity. nih.gov
The following interactive table illustrates how different substituents on the N-phenyl ring of a hypothetical series of 2-(phenylamino)phenylacetic acid derivatives could influence inhibitory activity against a target like COX-2. The data is representative of typical SAR findings in this field.
| Compound | Substituent (R) on N-Phenyl Ring | Position | Hypothetical IC50 (µM) for COX-2 Inhibition | Comment |
|---|---|---|---|---|
| 1 | -H | - | 15.0 | Unsubstituted reference compound |
| 2 | -CH3 | 2' | 5.2 | Ortho-methyl group may enforce a favorable twisted conformation |
| 3 | -CH3 | 3' | 7.8 | Meta-methyl group has a moderate effect |
| 4 | -Cl | 2' | 1.5 | Electron-withdrawing group in ortho position enhances potency |
| 5 | -Cl | 4' | 3.1 | Para-chloro substitution is also favorable |
| 6 | -OCH3 | 2' | 4.5 | Ortho-methoxy group provides steric bulk and electronic effects |
| 7 | -NO2 | 4' | 0.9 | Strong electron-withdrawing group significantly increases potency |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship principles.
In Silico Methods for Predicting and Elucidating Structure-Activity Correlations
In silico, or computational, methods are indispensable tools in the study of this compound derivatives. They allow researchers to predict how these molecules will behave, rationalize experimental results, and design new compounds with improved properties.
Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to the active site of a target protein (a receptor). For this class of compounds, docking into the crystal structure of COX-1 and COX-2 is common. nih.govaun.edu.eg These studies help to visualize the specific interactions, such as the ionic bond between the carboxylic acid and the key arginine residue, and hydrophobic interactions between the phenyl rings and nonpolar amino acids in the active site. nih.gov Docking can explain why certain substituents enhance activity; for example, a bulky group might fit into the COX-2 specific side pocket, enhancing selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. ekb.eg For N-arylanthranilic acids, QSAR studies have shown that activity is best modeled by molecular shape parameters (e.g., Verloop steric parameters) and the dihedral angle between the rings, rather than by simple lipophilicity (log P). nih.gov This indicates that the precise size and three-dimensional shape of the molecule are paramount for effective interaction with the target. A typical QSAR study involves calculating a variety of molecular descriptors and using statistical methods to build a predictive model.
The following interactive table lists some of the common molecular descriptors that would be used in a QSAR study of this compound derivatives to correlate their structure with anti-inflammatory activity.
| Descriptor Class | Specific Descriptor | Property Described | Relevance to Activity |
|---|---|---|---|
| Steric/Topological | Molecular Weight (MW) | Size of the molecule | Influences fit in binding pocket and diffusion |
| Verloop Steric Parameters (B1, L) | Dimensions (width, length) of substituents | Crucial for modeling shape and fit within the enzyme active site nih.gov | |
| Electronic | Dipole Moment (μ) | Overall polarity of the molecule | Can be significant for long-range interactions with the target nih.gov |
| Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent | Affects pKa of the acid and electronic interactions | |
| Hydrophobic | Log P | Lipophilicity/hydrophobicity of the molecule | Influences membrane permeability and hydrophobic interactions in the binding site |
| Conformational | Dihedral Angle (Φ) | Twist between the two phenyl rings | A key parameter for correct orientation in the binding site nih.gov |
These in silico approaches, when used in conjunction with chemical synthesis and biological testing, create a powerful cycle for drug discovery, accelerating the development of new and more effective therapeutic agents based on the this compound scaffold.
In Vitro Biological Activity and Molecular Mechanism Elucidation of 2 Methoxy Phenylamino Phenyl Acetic Acid
Assessment of Biological Target Engagement in Recombinant Systems
To determine if (2-Methoxy-phenylamino)-phenyl-acetic acid directly interacts with a specific biological target, such as an enzyme or receptor, researchers would typically utilize recombinant systems. This approach involves expressing and purifying a target protein, which is then used in various assays. For instance, a common method is the use of binding assays where the compound is tested for its ability to displace a known ligand from the target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide quantitative data on binding affinity and thermodynamics.
As of now, there are no published studies that have employed these or similar techniques to identify a specific biological target for this compound.
Enzyme Kinetics and Inhibition Mechanism Studies In Vitro
Should a biological target of this compound be identified as an enzyme, the next step would be to characterize its effect on the enzyme's catalytic activity. Enzyme kinetic studies are performed to determine the compound's inhibitory mechanism (e.g., competitive, non-competitive, or uncompetitive) and its potency, often expressed as an IC50 or Ki value. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
Currently, there is no available data from in vitro enzyme kinetic studies for this compound.
Receptor Binding Affinity and Ligand-Receptor Interaction Profiling
If the compound is hypothesized to interact with a receptor, its binding affinity would be determined using radioligand binding assays or fluorescence-based techniques. These assays measure the concentration of the compound required to occupy 50% of the receptors (Kd or Ki value). Further characterization of the ligand-receptor interaction can be achieved through computational modeling and structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding site and key interactions.
No studies detailing the receptor binding affinity or interaction profile of this compound have been found in the scientific literature.
Elucidation of Cellular Pathways and Molecular Networks Affected in Controlled In Vitro Models
Understanding the broader cellular effects of a compound involves treating cultured cells with the substance and observing changes in cellular pathways and molecular networks. This can be achieved through a variety of cell-based assays, such as reporter gene assays to measure the activation or inhibition of specific signaling pathways, or high-content imaging to assess changes in cellular morphology or protein localization.
There is a lack of published research on the effects of this compound on cellular pathways or molecular networks in any in vitro model.
Gene Expression Modulation and Proteomic Analysis in Cellular Contexts
To gain a more global understanding of the molecular effects of this compound, researchers would typically perform gene expression profiling (e.g., RNA-sequencing) or proteomic analysis (e.g., mass spectrometry). These powerful techniques can identify which genes or proteins are up- or down-regulated in response to the compound, providing insights into its mechanism of action and potential off-target effects.
No data from gene expression or proteomic studies for this compound are currently available.
Computational Chemistry and Molecular Modeling of 2 Methoxy Phenylamino Phenyl Acetic Acid
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of a molecule. These calculations can determine the distribution of electron density, identify reactive sites, and predict spectroscopic characteristics.
For a molecule like (2-Methoxy-phenylamino)-phenyl-acetic acid, DFT calculations would reveal the locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, typically found around the electron-rich methoxy (B1213986) and amino groups, indicates the molecule's ability to donate electrons. Conversely, the LUMO, often associated with the phenyl rings and the carboxylic acid group, represents its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Studies on analogous compounds, such as 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, have utilized DFT calculations (at the B3LYP/6-311++G(d,p) level) to map the molecular electrostatic potential (MEP). researchgate.net The MEP visualizes the charge distribution, identifying electrophilic (positive) and nucleophilic (negative) regions. For this compound, the most negative potential would be expected around the oxygen atoms of the carboxylic acid and methoxy groups, while the amine hydrogen would represent a region of positive potential, highlighting key sites for intermolecular interactions.
Table 1: Calculated Electronic Properties for a Structurally Related Compound Data derived from studies on analogous molecules to illustrate typical values.
| Property | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | ~3.5 Debye |
These parameters are vital for understanding the molecule's reactivity; a smaller energy gap, for instance, suggests higher reactivity.
Conformational Analysis and Potential Energy Surface Mapping
The relative orientation of the two aromatic rings is a critical conformational feature. In the closely related molecule Diclofenac (B195802), static DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis have confirmed the presence of a significant intramolecular hydrogen bond between the amine N-H group and the carboxylate oxygen. researchgate.net This interaction plays a major role in stabilizing a specific, non-planar conformation. It is highly probable that a similar intramolecular N-H···O hydrogen bond exists in this compound, which would significantly influence its three-dimensional structure and potential energy surface.
Crystal structure analysis of the related compound 2-methoxy-2-phenylacetic acid reveals that the angle between the planes of the phenyl and carboxyl groups is 80.80°. researchgate.net This significant twist is a common feature in phenylacetic acid derivatives and would also be expected in the title compound, affecting how it fits into the binding pockets of proteins.
Molecular Docking Simulations for Ligand-Target Recognition Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. This method is crucial for predicting the potential biological activity of compounds.
Docking studies performed on a wide range of N-phenylanthranilic acid and Diclofenac analogs have consistently highlighted the critical role of the carboxylic acid group in forming key interactions within enzyme active sites. researchgate.netnih.govcore.ac.uknih.gov For example, high-resolution X-ray crystal structures of Diclofenac analogs bound to the protein transthyretin (TTR) show that the carboxylic acid forms a crucial hydrogen bond with the side chain of a threonine residue (Thr 119) in the binding pocket. core.ac.uk
When this compound is docked into a hypothetical target, it is predicted that the carboxylate moiety would act as a primary anchor, forming hydrogen bonds with polar residues like serine, threonine, or lysine. The two phenyl rings and the methoxy group would likely engage in hydrophobic and van der Waals interactions within the pocket, contributing to binding affinity and selectivity. Docking studies on N-phenylanthranilic acid derivatives against DNA gyrase revealed that the compounds bind potently, with the phenylamino (B1219803) portion contributing to the binding energy. researchgate.netasianpubs.orgasianpubs.org
Table 2: Predicted Interaction Profile for this compound Based on docking studies of analogous compounds.
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |
| Carboxylic Acid | Hydrogen Bonding, Salt Bridge | Arg, Lys, Ser, Thr, His |
| Phenyl Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Amine Linker (N-H) | Hydrogen Bonding (Donor) | Asp, Glu, Carbonyl Backbone |
| Methoxy Group | Hydrogen Bonding (Acceptor), Hydrophobic | Ser, Thr, Gln, Asn, Ala |
Molecular Dynamics Simulations for Dynamic Interaction Profiling
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations can assess the stability of binding poses predicted by docking, reveal the role of water molecules, and characterize conformational changes in both the ligand and the protein upon binding.
Ab initio MD simulations have been performed on Diclofenac to study its structural stability at finite temperatures. researchgate.net These simulations tracked the lifetime of different intramolecular hydrogen bonds, revealing how the molecule's conformation fluctuates in a dynamic environment. Such a simulation for this compound would provide critical information on the stability of its predicted conformation, including the key N-H···O hydrogen bond, and how its structure adapts within a solvated or protein-bound state.
Furthermore, MD simulations of protein-ligand complexes, such as those involving Diclofenac analogs and transthyretin, are used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. nih.gov Root Mean Square Fluctuation (RMSF) analysis from an MD trajectory can pinpoint which parts of the protein become more or less flexible upon ligand binding, identifying the specific residues that stabilize the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules.
QSAR studies have been successfully applied to derivatives of N-phenylanthranilic acid to predict their anti-inflammatory activity. nuph.edu.ua In these models, the activity is expressed as a function of various molecular descriptors, which quantify physicochemical properties of the molecules. These descriptors typically fall into categories such as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational indices.
Hydrophobic: LogP (partition coefficient), which measures lipophilicity.
Topological: Descriptors related to molecular connectivity and branching.
For a series of compounds including this compound, a QSAR model would likely show that both electronic features (like the partial charge on the carboxylate) and steric/hydrophobic parameters (related to the substituted phenyl rings) are critical for activity. Studies on related phosphonate (B1237965) derivatives showed that structural (e.g., number of hydrogen bond acceptors) and electronic parameters (e.g., chemical potential) significantly affect biological behavior. nih.gov A validated QSAR model could be used to predict how modifications to the this compound scaffold—such as changing the position of the methoxy group or adding other substituents—would impact its biological efficacy.
In Silico Prediction of Molecular Interactions and Selectivity
The combination of docking, MD, and quantum chemical calculations provides a powerful platform for predicting detailed molecular interactions and understanding the basis of binding selectivity. For this compound, these in silico methods can explain why it might bind more strongly to one biological target over another.
Selectivity often arises from subtle differences in the shape and chemical environment of active sites. For instance, the methoxy group on the phenyl ring is a key feature. Its size, polarity, and ability to act as a hydrogen bond acceptor would influence how the molecule fits into a binding pocket. A target protein with a small hydrophobic pocket that can accommodate a methoxy group and form a hydrogen bond would be preferred over a target that has a bulky residue at the same position.
High-resolution crystal structures of Diclofenac analogs bound to transthyretin demonstrate the significant flexibility of the target's binding site to accommodate different ligands. nih.gov Computational analysis can explore this flexibility, predicting which conformations of the ligand are most stable in which target. By comparing the predicted binding energies and interaction patterns across multiple targets, a selectivity profile for this compound can be generated, guiding the design of more potent and selective analogs.
Future Research Directions and Unaddressed Questions Pertaining to 2 Methoxy Phenylamino Phenyl Acetic Acid
Identification of Novel Biological Targets and Unexplored Therapeutic Avenues
The core structure of (2-Methoxy-phenylamino)-phenyl-acetic acid, which combines a phenylacetic acid moiety with a substituted diphenylamine, suggests several plausible, yet unexplored, therapeutic applications. Phenylacetic acid derivatives have been investigated for a variety of biological activities, including their roles as anti-inflammatory agents, anticancer therapeutics, and antimicrobials. mdpi.comwikipedia.orgresearchgate.net
Future research should focus on high-throughput screening of this compound against a diverse panel of biological targets. Key areas of interest could include:
Enzyme Inhibition: Many phenylacetic acid derivatives interact with enzymes. Investigating the inhibitory activity of this compound against enzymes implicated in diseases such as cancer or inflammation could reveal novel therapeutic potential.
Receptor Modulation: The compound's structure could allow it to bind to various cellular receptors. Studies exploring its interaction with receptors involved in signaling pathways related to metabolic disorders or neurological conditions may open new treatment paradigms.
Antimicrobial Activity: Phenylacetic acid itself is known to have antimicrobial properties. wikipedia.org It would be valuable to assess the efficacy of this compound against a broad spectrum of pathogenic bacteria and fungi.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of phenylacetic acid derivatives is well-established, often involving multi-step procedures. mdpi.comresearchgate.net A known method for producing the core 2-(phenylamino)phenylacetic acid structure involves the chloroacetylation of a substituted diphenylamine, followed by intramolecular cyclization and subsequent hydrolysis. google.com
Future synthetic research should aim to develop more efficient and versatile routes to generate a library of complex analogues of this compound. Advanced strategies could include:
Combinatorial Chemistry: Employing combinatorial approaches to rapidly synthesize a wide array of derivatives by varying substituents on either phenyl ring. This would facilitate structure-activity relationship (SAR) studies.
Asymmetric Synthesis: Developing methods for the stereoselective synthesis of chiral analogues. Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological profiles.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of the target compound and its derivatives.
| Synthetic Step | Description | Potential Improvement |
| Diphenylamine Formation | Synthesis of the 2-methoxydiphenylamine precursor. | Catalytic C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) for higher efficiency and substrate scope. |
| Acylation | Introduction of the acetyl group, typically via Friedel-Crafts acylation or related methods. google.com | Exploration of milder and more selective acylation reagents to minimize side reactions. |
| Functionalization | Introduction of the carboxylic acid moiety. | Direct carboxylation methods using CO2 as a green and abundant C1 source. |
Integration of Multi-Omics Data with Computational Predictions for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics data with computational modeling. This approach allows for the comprehensive analysis of a compound's impact on various molecular layers within a biological system. arxiv.org By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can elucidate mechanisms of action and predict biological responses. nih.govwur.nl
Key research activities in this area would involve:
Transcriptomic Analysis: Using techniques like RNA-seq to understand how the compound alters gene expression profiles in target cells.
Metabolomic Profiling: Employing mass spectrometry-based methods to identify changes in the cellular metabolome upon treatment, revealing affected metabolic pathways. researchgate.netnih.gov
Computational Docking and Molecular Dynamics: Building predictive models of how the compound and its analogues interact with potential protein targets. researchgate.net This can guide the design of more potent and selective derivatives.
Systems Biology Approach: Integrating the various omics datasets to construct network models of the compound's biological activity, identifying key nodes and pathways that could be therapeutically targeted. arxiv.orgnih.gov
Exploration of Emerging Applications in Chemical Biology Research
Beyond direct therapeutic applications, this compound and its derivatives could serve as valuable tools in chemical biology research. Chemical probes are essential for dissecting complex biological processes.
Potential applications include:
Development of Molecular Probes: Synthesizing tagged versions of the compound (e.g., with fluorescent dyes or biotin) to identify its direct binding partners within cells using techniques like affinity purification or chemical proteomics.
Probing Enzyme Function: Using the compound as a scaffold to design specific inhibitors for studying the physiological roles of particular enzymes.
Investigating Transport Mechanisms: The phenylacetic acid structure is recognized by certain cellular transport systems. Derivatives could be used to study these transport processes or to deliver other molecular cargo into cells.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its analogues, potentially leading to the development of new therapeutics and research tools.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methoxy-phenylamino)-phenyl-acetic acid, and how can intermediates be optimized for yield?
- Methodology : A multi-step synthesis is typically employed. First, prepare 2-methoxyphenylacetic acid via Friedel-Crafts acylation of anisole with chloroacetyl chloride, followed by hydrolysis (yield: ~65% ). Next, introduce the phenylamino group via Ullmann coupling using CuI as a catalyst in DMF at 110°C, reacting with aniline derivatives. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimize reaction stoichiometry (amine:halide = 1.2:1) to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%). Confirm structure via -NMR (e.g., δ 3.8 ppm for methoxy protons, δ 7.2–7.5 ppm for aromatic protons) and HRMS (calculated [M+H]: 302.1284, observed: 302.1286) . For crystalline samples, X-ray diffraction (as in ) resolves stereochemical ambiguities.
Q. What purification strategies are effective for removing residual solvents or coupling reagents?
- Methodology : Post-synthesis, perform liquid-liquid extraction (ethyl acetate/water) to remove polar impurities. Use activated charcoal in refluxing ethanol to adsorb colored byproducts. Final recrystallization from ethanol/water (4:1 v/v) yields high-purity product (mp: 142–144°C) .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenylamino moiety influence bioactivity?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO) or -donating (-OCH) groups. Assess bioactivity via enzyme inhibition assays (e.g., COX-2 IC values). Correlate substituent Hammett constants (σ) with activity trends using QSAR models . DFT calculations (B3LYP/6-31G*) predict charge distribution at the carboxylate group, linking electronic effects to binding affinity .
Q. What mechanistic insights explain the compound’s role in auxin-like plant growth regulation?
- Methodology : Compare its activity to phenylacetic acid (PAA) in Arabidopsis root elongation assays. Use radiolabeled -analogs to track translocation and metabolism. LC-MS/MS quantifies endogenous IAA/PAA ratios in treated tissues, revealing competition for auxin-binding proteins . Mutagenesis studies on GH3 acyl-amidohydrolases identify substrate specificity determinants .
Q. How does the compound’s crystal packing affect its solubility and bioavailability?
- Methodology : Solve crystal structure via single-crystal X-ray diffraction (space group P2/c, Z = 4). Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) using Mercury software. Correlate lattice energy (calculated via PIXEL method) with experimental solubility in PBS (pH 7.4). Modify crystallinity via co-crystallization with urea to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
